![molecular formula C21H17F3N2O2 B2860234 N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide CAS No. 339025-04-6](/img/structure/B2860234.png)

N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

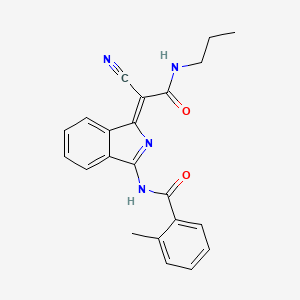

Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines

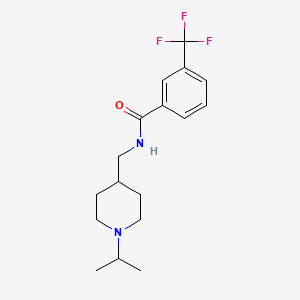

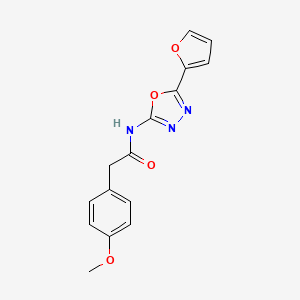

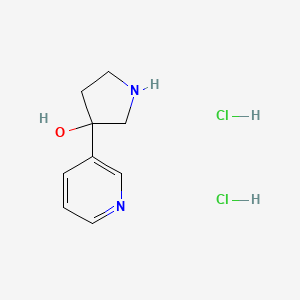

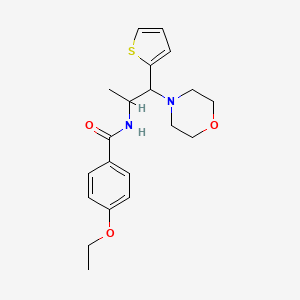

The selective O-benzylation of 2-oxo-1,2-dihydropyridines is crucial in organic synthesis, particularly for natural product and active molecule development. Researchers have explored novel methods to achieve this transformation. Notably, a ternary system involving ZnO , ZnCl2 , and N,N-diisopropylethylamine (DIEA) has been found highly effective for O-benzylation. This process allows access to a variety of O-benzyl products under mild reaction conditions, making it valuable for the protection of functional groups and synthetic intermediates .

Fluorinated Pharmaceuticals: Trifluoromethyl Group Applications

The trifluoromethyl group in compounds like N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]methyl}benzamide plays a significant role in drug design. Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and serve as building blocks for fluorinated pharmaceuticals. Researchers have explored their properties, synthesis methods, and applications. The presence of the trifluoromethyl group enhances bioactivity and metabolic stability, making it an attractive modification in drug development .

Peptide Mimics and Protease Inhibitors

The 2-oxo-1,2-dihydropyridines system, including compounds like N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]methyl}benzamide, can act as an ambident anion under alkaline conditions. Researchers have utilized this property to create peptide mimics with similar physiological activity to peptides. For instance:

- Protease Inhibitors : Selective O-benzylation reactions have been critical in synthesizing protease inhibitors, which play essential roles in various biological processes .

- Antitumor and Antiviral Agents : Some natural compounds containing the 2-oxo-1,2-dihydropyridine structure exhibit antitumor and antiviral properties, making them promising candidates for drug development .

Propriétés

IUPAC Name |

N-benzyl-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O2/c22-21(23,24)18-10-11-19(27)26(14-18)13-16-6-8-17(9-7-16)20(28)25-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPHFCHFQHHJAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2860152.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2860154.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2860161.png)

![8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2860162.png)

![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2860166.png)

![2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2860170.png)

![2-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2860171.png)

![2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2860172.png)